molecular formula C29H25F3N2O4 B15112579 1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone

1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone

Cat. No.: B15112579
M. Wt: 522.5 g/mol
InChI Key: WYRYSOHHPUTSSY-UHFFFAOYSA-N
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Description

1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone is a complex organic compound with a unique structure that includes multiple aromatic rings, methoxy groups, and a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the trifluoroethanone moiety: This step typically involves a nucleophilic substitution reaction using a trifluoroacetylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings and the diazepine core can be reduced under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methoxy groups could yield various substituted derivatives.

Scientific Research Applications

1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The compound’s aromatic and diazepine structures make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(11-(3,4-dimethoxyphenyl)-1-hydroxy-3,3-dimethyl-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-10(11H)-yl)propan-1-one
  • 1-(11-(3,4-dimethoxyphenyl)-1-hydroxy-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-10(11H)-yl)propan-1-one

Uniqueness

1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone moiety, which imparts distinct chemical and physical properties. This makes it different from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C29H25F3N2O4

Molecular Weight

522.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9-phenyl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H25F3N2O4/c1-37-24-13-12-18(16-25(24)38-2)27-26-21(14-19(15-23(26)35)17-8-4-3-5-9-17)33-20-10-6-7-11-22(20)34(27)28(36)29(30,31)32/h3-13,16,19,27,33H,14-15H2,1-2H3

InChI Key

WYRYSOHHPUTSSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C(F)(F)F)OC

Origin of Product

United States

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